VER-00158411
Overview
Description
V158411 is a novel, potent, and selective inhibitor of the checkpoint kinase 1 (Chk1) and checkpoint kinase 2 (Chk2) enzymes. These kinases play a critical role in the DNA damage response pathway, which is essential for maintaining genomic stability. By inhibiting these kinases, V158411 has shown potential as a therapeutic agent in cancer treatment, particularly in enhancing the efficacy of DNA-damaging chemotherapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of V158411 involves a series of chemical reactions, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and have been developed through structure-guided drug design .
Industrial Production Methods: Industrial production of V158411 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: V158411 primarily undergoes reactions related to its role as a kinase inhibitor. These include interactions with the ATP-binding sites of Chk1 and Chk2, leading to the inhibition of their kinase activity .
Common Reagents and Conditions: The compound is typically used in combination with DNA-damaging agents such as gemcitabine, cisplatin, and camptothecin. These combinations enhance the cytotoxic effects on cancer cells by preventing the repair of DNA damage .
Major Products Formed: The primary outcome of V158411’s reactions is the inhibition of Chk1 and Chk2 activity, leading to increased DNA damage and cell death in cancer cells .
Scientific Research Applications
V158411 has been extensively studied for its potential applications in cancer therapy. It has shown promise in potentiating the effects of DNA-damaging chemotherapeutic agents, particularly in p53-deficient tumor cells. This makes it a valuable tool in the treatment of various cancers, including colon cancer, leukemia, lymphoma, and triple-negative breast cancer .
In addition to its use in cancer therapy, V158411 is also being investigated for its potential in combination with immune checkpoint modulators. This combination could enhance the immune response against tumors by increasing cytoplasmic DNA and activating the STING pathway .
Mechanism of Action
V158411 exerts its effects by binding to the ATP-binding sites of Chk1 and Chk2, thereby inhibiting their kinase activity. This inhibition prevents the activation of downstream DNA repair pathways, leading to the accumulation of DNA damage and subsequent cell death. The compound is particularly effective in cells with defective p53 responses, as these cells are more reliant on Chk1 and Chk2 for survival .
Comparison with Similar Compounds
Properties
IUPAC Name |
1-benzyl-N-[5-[5-[3-(dimethylamino)-2,2-dimethylpropoxy]-1H-indol-2-yl]-6-oxo-1H-pyridin-3-yl]pyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N6O3/c1-31(2,19-36(3)4)20-40-25-10-11-27-22(12-25)13-28(35-27)26-14-24(16-32-30(26)39)34-29(38)23-15-33-37(18-23)17-21-8-6-5-7-9-21/h5-16,18,35H,17,19-20H2,1-4H3,(H,32,39)(H,34,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQMZUHAMVOEON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)COC1=CC2=C(C=C1)NC(=C2)C3=CC(=CNC3=O)NC(=O)C4=CN(N=C4)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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